molecular formula C13H12BrNO B3124611 4-Benzyloxy-3-bromophenylamine CAS No. 320337-15-3

4-Benzyloxy-3-bromophenylamine

Cat. No. B3124611
CAS RN: 320337-15-3
M. Wt: 278.14 g/mol
InChI Key: CWOYDLZVKUVCEH-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-bromophenylamine is a nitrogen-containing organic compound with the molecular formula C13H12BrNO. It is related to other nitrogen-rich organic compounds through its synthesis .


Synthesis Analysis

The synthesis of 3-(4-Bromo­phen­yl)-1,5-di­phenyl­formazan, a molecule involved in verdazyl synthesis, was used as the educt to obtain the 3-(4-bromo­phen­yl)-1,5-di­phenyl­verdazyl radical . The hydrazone required for the synthesis was synthesized by refluxing a solution of p-bromo­benzaldehyde with phenyl­hydrazine in ethanol .


Molecular Structure Analysis

The molecular structure of 4-Benzyloxy-3-bromophenylamine is related to other nitrogen-rich organic compounds through its synthesis . The verdazyl radical, in which stacking leads to anti­ferromagnetic inter­actions, was reported previously .


Chemical Reactions Analysis

Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

4-Benzyloxy-3-bromophenylamine has a molecular weight of 278.14 g/mol. More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Research into new psychoactive substances (NPS) such as 2C-B, 4-fluoroamphetamine (4-FA), and benzofurans highlights the clinical effects and health risks associated with these substances, which are structurally related to amphetamine and 3,4-methylenedioxymethamphetamine (MDMA) (Nugteren-van Lonkhuyzen et al., 2015). This research suggests a framework for understanding the toxicological and pharmacokinetic profiles of compounds like 4-Benzyloxy-3-bromophenylamine, should they exhibit similar properties.

Synthesis and Chemical Properties

A study on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, reveals challenges and solutions in the synthesis of halogenated aromatic compounds, which could be relevant for synthesizing and studying 4-Benzyloxy-3-bromophenylamine (Qiu et al., 2009).

Photoaffinity Labeling in Structural Biology

The use of photoaffinity labeling for investigating the structural biology of biomolecules, including drug targets and transport processes, provides a methodological perspective that could be applied to studying the interactions of 4-Benzyloxy-3-bromophenylamine with biological targets (Vodovozova, 2007).

Safety And Hazards

While specific safety and hazard information for 4-Benzyloxy-3-bromophenylamine was not found in the retrieved papers, it is generally recommended to ensure adequate ventilation, avoid contact with skin and eyes, and avoid ingestion and inhalation when handling similar chemicals .

properties

IUPAC Name

3-bromo-4-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOYDLZVKUVCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3-bromophenylamine

Synthesis routes and methods

Procedure details

To a solution of 1-benzyloxy-2-bromo-4-nitrobenzene (50 mg, 0.16 mmol) in ethanol (5 mL) and H2O (0.5 mL) was added iron (134 mg, 2.43 mmol) and one drop of concentrated HCl. The mixture was refluxed for 6 hrs and filtrated. The filtrate was diluted with ethyl acetate, washed with saturated sodium bicarbonated solution, dried over sodium sulfate and concentrated to afford crude 4-amino-1-benzyloxy-2-bromobenzene.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
134 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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